Dimethyl 2,2'-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate
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Overview
Description
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a fluorine atom and two ester groups attached to a pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluorouracil and dimethyl malonate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Esterification: The esterification reaction is facilitated by the presence of a catalyst, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can lead to the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as anticancer and antiviral properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, while the ester groups facilitate its cellular uptake. The compound may inhibit key enzymes or interfere with nucleic acid synthesis, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A well-known pyrimidine derivative with anticancer properties.
Dimethyl Malonate: A common ester used in organic synthesis.
Pyrimidine Derivatives: Various other pyrimidine-based compounds with diverse biological activities.
Uniqueness
Dimethyl 2,2’-(5-fluoro-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)diacetate is unique due to its specific structural features, such as the presence of a fluorine atom and two ester groups. These features contribute to its distinct chemical reactivity and potential biological activities.
Properties
CAS No. |
57610-17-0 |
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Molecular Formula |
C10H11FN2O6 |
Molecular Weight |
274.20 g/mol |
IUPAC Name |
methyl 2-[5-fluoro-3-(2-methoxy-2-oxoethyl)-2,4-dioxopyrimidin-1-yl]acetate |
InChI |
InChI=1S/C10H11FN2O6/c1-18-7(14)4-12-3-6(11)9(16)13(10(12)17)5-8(15)19-2/h3H,4-5H2,1-2H3 |
InChI Key |
WFPBAJUAUZDXOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C=C(C(=O)N(C1=O)CC(=O)OC)F |
Origin of Product |
United States |
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